Collagen proline hydroxylase inhibitor Collagen proline hydroxylase inhibitor Collagen proline hydroxylase inhibitor is a collagen proline hydroxylase inhibitor; useful for antifibroproliferative agents.
Brand Name: Vulcanchem
CAS No.: 223666-07-7
VCID: VC0003944
InChI: InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23)
SMILES: CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol

Collagen proline hydroxylase inhibitor

CAS No.: 223666-07-7

Cat. No.: VC0003944

Molecular Formula: C18H18N4O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

Collagen proline hydroxylase inhibitor - 223666-07-7

CAS No. 223666-07-7
Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
IUPAC Name N-ethyl-8-nitro-7-oxo-N-propyl-10H-1,10-phenanthroline-3-carboxamide
Standard InChI InChI=1S/C18H18N4O4/c1-3-7-21(4-2)18(24)12-8-11-5-6-13-16(15(11)19-9-12)20-10-14(17(13)23)22(25)26/h5-6,8-10H,3-4,7H2,1-2H3,(H,20,23)
Standard InChI Key XUARBCHSPWMKRC-UHFFFAOYSA-N
SMILES CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]
Canonical SMILES CCCN(CC)C(=O)C1=CN=C2C(=C1)C=CC3=C2NC=C(C3=O)[N+](=O)[O-]

Biochemical Role of Collagen Prolyl 4-Hydroxylases

Enzymatic Function and Structural Requirements

Collagen prolyl 4-hydroxylases (CP4Hs) catalyze the hydroxylation of proline residues at the Yaa position of Xaa-Yaa-Gly triplets in procollagen strands . This modification introduces (2S,4R)-4-hydroxyproline, which stabilizes collagen’s triple-helical structure through stereoelectronic effects . The enzymatic reaction requires Fe(II) and α-ketoglutarate (AKG) as cofactors, with oxygen acting as a substrate . CP4Hs belong to the Fe(II)- and AKG-dependent dioxygenase family, sharing structural homology with hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) but differing in substrate specificity .

Pathological Implications of CP4H Activity

Dysregulated CP4H activity is implicated in fibrotic diseases (e.g., pulmonary fibrosis, liver cirrhosis) and cancer metastasis . Overproduction of hydroxylated collagen remodels extracellular matrices (ECMs), promoting tissue stiffness and tumor cell invasion . Genetic disorders like osteogenesis imperfecta further underscore the enzyme’s role in collagen integrity .

Chemical Profile of Collagen Proline Hydroxylase Inhibitors

Representative Inhibitor: N-Ethyl-8-Nitro-7-Oxo-N-Propyl-7,10-Dihydro-1,10-Phenanthroline-3-Carboxamide

A prototypical CP4H inhibitor, this compound (CAS 223666-07-7) exhibits antifibrotic properties in vitro .

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight354.36 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C
Canonical SMILESCCCN(C(C₁=CN=C₂C(C=CC₃=C₂NC=C(N+=O)C₃=O)=C₁)=O)CC

Table 1: Chemical properties of a lead CP4H inhibitor .

Mechanisms of Inhibition

CP4H inhibitors employ diverse strategies:

  • AKG Mimetics: Competitively block the AKG-binding site .

  • Metal Chelators: Sequester Fe(II), disrupting the enzyme’s catalytic core .

  • Collagen Peptide Analogues: Mimic substrate sequences to competitively inhibit protocollagen binding .

Therapeutic Applications and Preclinical Findings

Antifibrotic Effects

In fibroblast and epithelial cell lines, CP4H inhibitors like P-1894B suppress proliferation in a dose- and time-dependent manner . For example, 72-hour exposure to P-1894B reduced cell viability by 50% at 10 µM . These effects correlate with diminished collagen secretion and ECM deposition .

Immunomodulatory Effects

Unexpectedly, CP4H inhibitors reduce complement C1q secretion by macrophages, an effect mediated via impaired hydroxylation of C1q’s collagen-like domain . This off-target activity highlights the need for isoform-selective inhibitors to avoid immunosuppression .

Challenges in Inhibitor Development

Selectivity Over PHD Enzymes

CP4Hs and PHDs share structural motifs, leading to cross-reactivity. For instance, roxadustat (a PHD inhibitor) suppresses C1q secretion by 49% in mice via CP4H inhibition . Computational modeling and mutagenesis studies are underway to identify selectivity-determining residues .

Pharmacokinetic Limitations

Current inhibitors exhibit poor bioavailability and rapid clearance. Modifications such as PEGylation and prodrug formulations (e.g., dimethyloxallyl glycine [DMOG]) aim to improve stability .

Future Directions

Structural Biology-Driven Design

Crystallographic data of human CP4H-1 bound to inhibitors are needed to elucidate substrate-binding pockets . Preliminary work with chicken CP4H reveals that (Pro-Pro-Gly-Gly)n sequences act as poor substrates, informing peptide-based inhibitor design .

Clinical Translation

No CP4H inhibitors have entered clinical trials, underscoring gaps in toxicity profiles and long-term safety . Combination therapies with antifibrotics (e.g., pirfenidone) or antiangiogenics (e.g., bevacizumab) merit exploration.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator